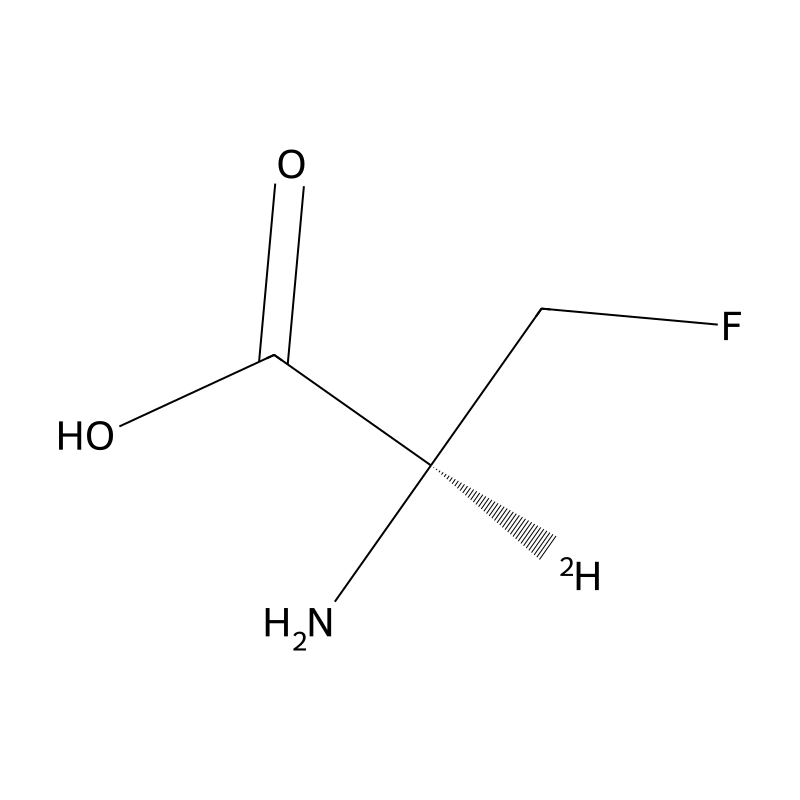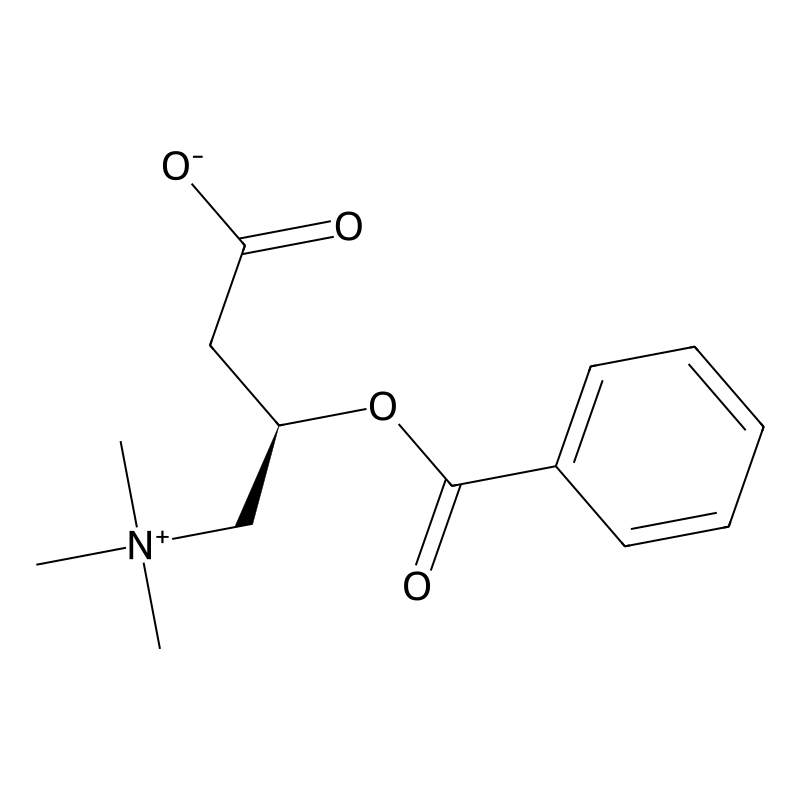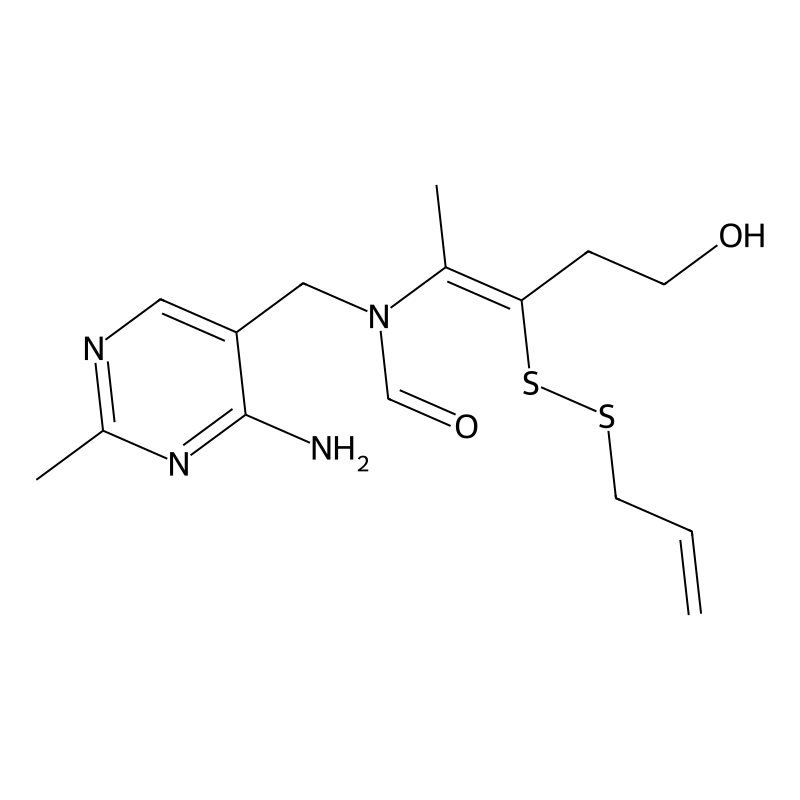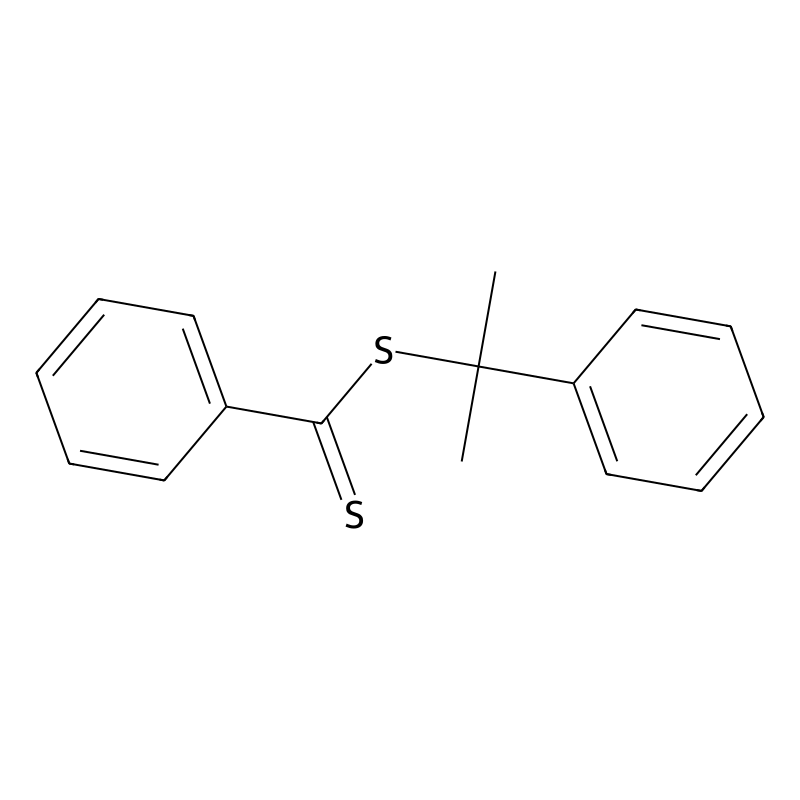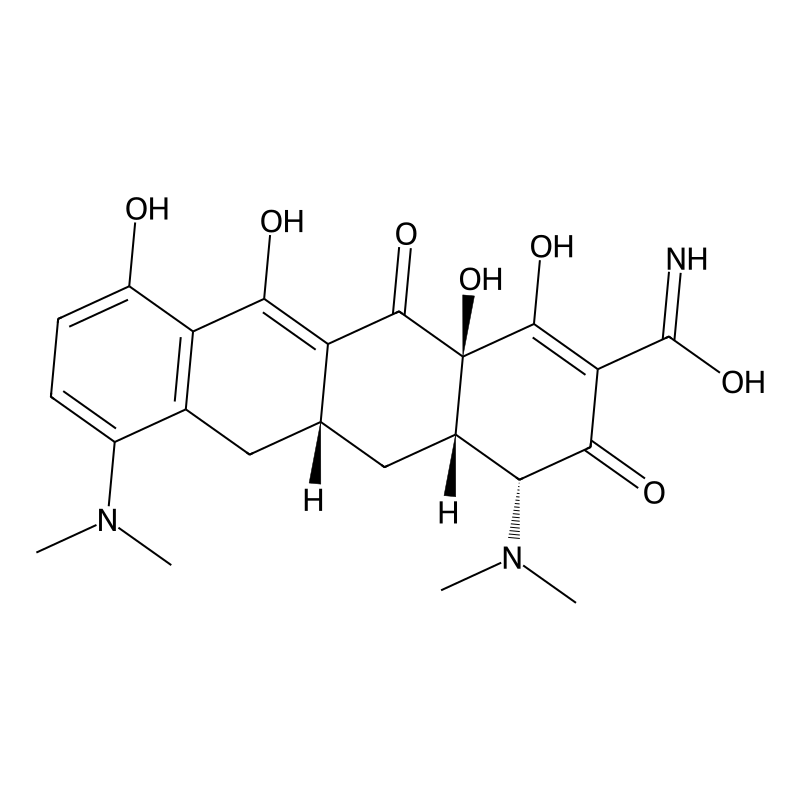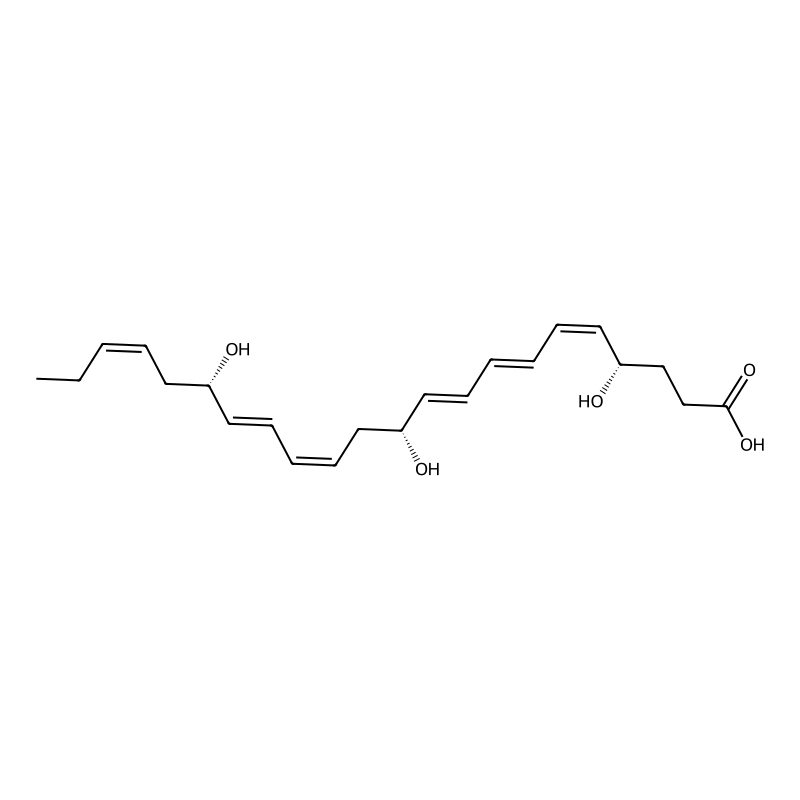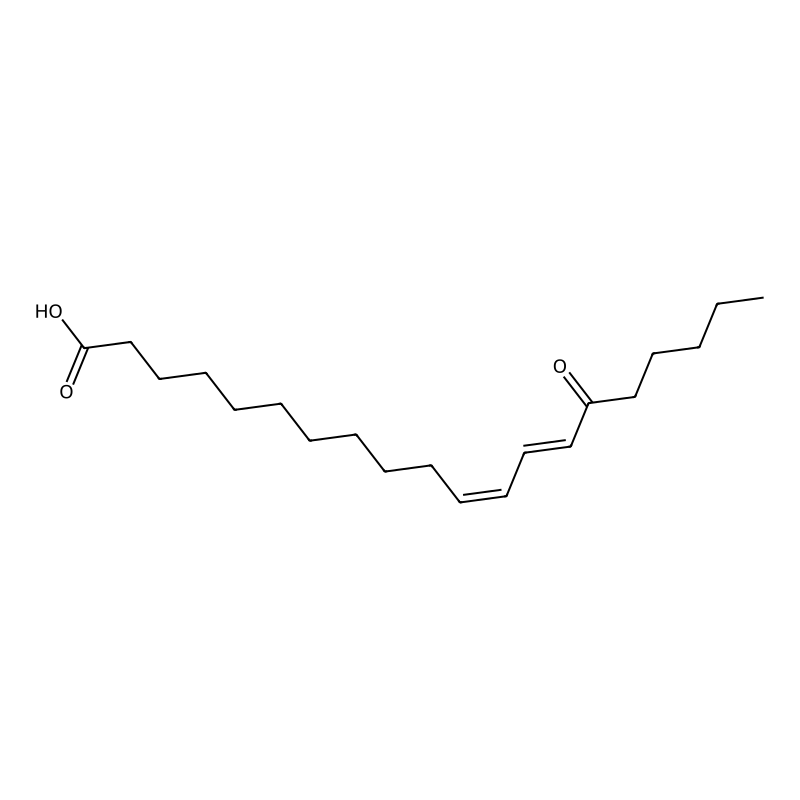N,N'-Ethylidenebis(2-bromoacetamide)
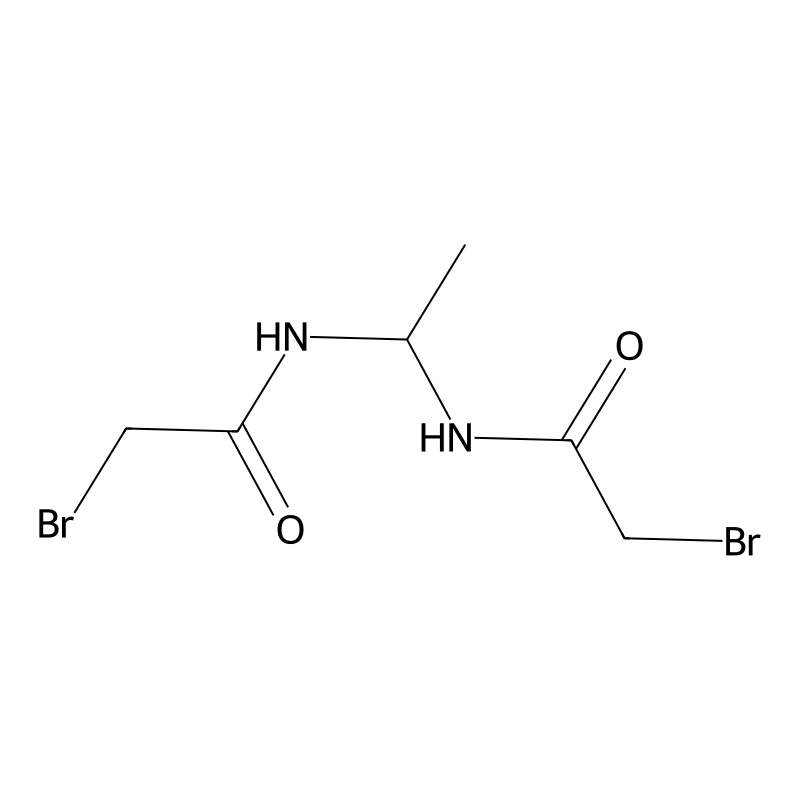
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Polymer Science
Scientific Field: Polymer Chemistry
Application Summary: “N,N’-Ethylidenebis(2-bromoacetamide)” is used in the synthesis of water-soluble hyperbranched polymers, which have applications in drug delivery systems and coatings.
Methods of Application: The compound is utilized in atom transfer radical polymerization/self-condensing vinyl polymerization to create hyperbranched poly(N,N-ethylidenebis(N-2-chloroacetyl acrylamide))s (HPECA). The process involves an activation system comprising alkyl chlorine/CuCl/2,2-bipyridine .
Results Summary: The resulting polymer exhibited a high degree of branching with a conversion rate of 67%, molecular weight (Mw) of 13.2 x 10^4, and a degree of branching of 64% at a reaction temperature of 120°C over 168 hours .
Application in Organic Synthesis
Scientific Field: Organic Chemistry
Application Summary: The compound serves as a precursor for N-bromoamide reagents, which are crucial for bromofunctionalization reactions in organic synthesis.
Methods of Application: N,N’-Ethylidenebis(2-bromoacetamide) is used to generate N-bromoamide reagents like N-bromosuccinimide (NBS), which facilitate safer and more convenient bromination reactions compared to molecular bromine .
Results Summary: These reagents have improved the utility of bromination reactions, offering a balance between reactivity and leaving group ability, which is essential for subsequent SN2 displacement reactions .
Application in Material Science
Scientific Field: Material Chemistry
Application Summary: The compound is instrumental in creating novel materials with specific properties, such as increased solubility or reactivity.
Methods of Application: Through controlled polymerization techniques, the compound is transformed into polymers with desired characteristics for various material applications .
Results Summary: The polymers derived from this compound have shown improved solubility and reactivity, making them suitable for a range of material science applications .
Application in Medicinal Chemistry
Scientific Field: Medicinal Chemistry
Application Summary: “N,N’-Ethylidenebis(2-bromoacetamide)” is explored for its potential in creating prodrugs or drug intermediates with enhanced pharmacokinetic properties.
Methods of Application: The compound’s reactivity with various functional groups allows for the synthesis of drug intermediates that can be further modified to improve drug efficacy and delivery .
Results Summary: Research is ongoing, but preliminary results indicate that derivatives of this compound may lead to improved drug formulations with better absorption and distribution profiles .
Application in Environmental Chemistry
Scientific Field: Environmental Chemistry
Application Summary: This compound is studied for its use in environmental remediation processes, such as the degradation of pollutants.
Methods of Application: The reactivity of “N,N’-Ethylidenebis(2-bromoacetamide)” is harnessed to break down complex organic pollutants into simpler, less harmful compounds .
Results Summary: Experiments have shown that this compound can effectively reduce the concentration of certain pollutants, although further studies are needed to assess its practicality on a larger scale .
Application in Analytical Chemistry
Scientific Field: Analytical Chemistry
Application Summary: The compound is used as a reagent in analytical procedures to detect or quantify other substances.
Methods of Application: “N,N’-Ethylidenebis(2-bromoacetamide)” reacts with specific analytes, leading to measurable changes that can be quantified using various analytical techniques .
Results Summary: The use of this compound in analytical chemistry has led to the development of sensitive and specific assays for the detection of a range of substances .
N,N'-Ethylidenebis(2-bromoacetamide) (CAS Number: 4960-81-0) is a synthetic organic compound with biocidal properties []. It finds application in various industrial and consumer products as a preservative due to its effectiveness against bacteria, fungi, and algae [].
Molecular Structure Analysis
The key feature of N,N'-ethylidenebis(2-bromoacetamide) is its central ethylidene (CH3CH=) bridge connecting two bromoacetamide groups. Each bromoacetamide group consists of an amide functional group (C=O-NH-) linked to a bromoethyl (CH2-CH2-Br) moiety []. This structure allows for several potential interaction sites with biomolecules, contributing to its biocidal activity.
Chemical Reactions Analysis
Synthesis
Decomposition
The exact decomposition pathway of N,N'-ethylidenebis(2-bromoacetamide) is not well documented. However, under strong acidic or basic conditions, hydrolysis of the amide bonds is likely, leading to the formation of bromoethylamine and other breakdown products [].
Other Reactions
Physical and Chemical Properties
- Disruption of cell membranes: The bromoethyl groups may interact with and damage the cell membranes of microorganisms, leading to leakage of cellular contents and cell death [].
- Alkylation of biomolecules: The bromoethyl moieties can potentially alkylate essential cellular molecules like proteins and nucleic acids, hindering their function and growth of the microorganism.

